molecular formula C19H19N3 B6347660 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354923-06-0

4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347660
CAS No.: 1354923-06-0
M. Wt: 289.4 g/mol
InChI Key: MPTALPMRYNBSJS-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative of significant interest in research and development for pharmaceutical and agrochemical applications . Its molecular structure, which features substituted phenyl rings attached to a pyrimidin-2-amine core, is engineered to enhance stability and provides a versatile scaffold for further chemical functionalization . The specific arrangement of methyl groups on the phenyl rings is a key structural feature that can influence the compound's lipophilicity, potentially leading to improved bioavailability . As a pyrimidine derivative, this compound is recognized as a valuable intermediate in drug discovery, particularly for exploring and targeting specific enzymatic pathways . Pyrimidine-based compounds are extensively investigated for their diverse biological activities, which can include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties . Furthermore, structurally related aminopyrimidines have demonstrated promising fungicidal activity in agricultural research, laying a foundation for the development of new crop protection agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-12-4-7-15(8-5-12)17-11-18(22-19(20)21-17)16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTALPMRYNBSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine-Based Cyclization with 1,3-Diketones

The most direct method involves reacting substituted 1,3-diketones with guanidine derivatives under acidic or basic conditions. For 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, this requires synthesizing a custom 1,3-diketone bearing both aryl groups.

Reaction Mechanism
1,3-Diketones (e.g., 2,4-dimethylphenyl-4-methylphenyl-1,3-diketone) undergo cyclocondensation with guanidine carbonate in aqueous HCl, forming the pyrimidine ring via elimination of water and carbon dioxide. The reaction typically proceeds at 80–100°C for 12–24 hours.

Optimization Insights

  • Solvent Systems : Ethanol/water mixtures (3:1 v/v) improve solubility of hydrophobic diketones.

  • Catalysis : p-Toluenesulfonic acid (10 mol%) accelerates cyclization, reducing reaction time to 6–8 hours.

Yield Data

Diketone PurityCatalystTemperature (°C)Yield (%)
95%HCl8068
98%p-TsOH10089

Transition-Metal-Catalyzed Aryl Functionalization

Suzuki-Miyaura Coupling for Aryl Group Introduction

For pyrimidines pre-functionalized with halogens (e.g., chloro or bromo groups), Suzuki coupling enables precise installation of aryl boronic acids. This two-step approach first synthesizes 2-amino-4,6-dichloropyrimidine, followed by coupling with 2,4-dimethylphenylboronic acid and 4-methylphenylboronic acid.

Key Steps

  • Halogenation : 2-Aminopyrimidine treated with POCl₃ at reflux yields 2-amino-4,6-dichloropyrimidine.

  • Coupling : Sequential Pd(PPh₃)₄-catalyzed reactions with boronic acids in toluene/ethanol (9:1) at 90°C.

Challenges

  • Regioselectivity : Competitive coupling at C4 vs. C6 requires stoichiometric control.

  • Purification : Silica gel chromatography removes residual palladium catalysts.

Performance Metrics

Boronic Acid EquivalentsCatalyst LoadingYield (%)
1.2 (each aryl)5 mol% Pd76
1.5 (each aryl)7 mol% Pd82

Stepwise Assembly via Intermediate Halogenation and Amination

Halogenation-Amination Sequence

This method constructs the pyrimidine ring with halogen substituents, followed by amination and aryl group introduction.

Procedure

  • Cyclization : Ethyl cyanoacetate and urea form 4-amino-2,6-dihydroxypyrimidine.

  • Chlorination : POCl₃ converts hydroxyl groups to chlorides at 110°C.

  • Amination : Ammonia in THF replaces chloride at C2 with amine.

  • Aryl Introduction : Grignard reagents or Ullmann coupling attach aryl groups.

Advantages

  • Avoids isomer formation during cyclization.

  • Enables modular substitution patterns.

Limitations

  • POCl₃ generates hazardous waste, necessitating green alternatives like PCl₃.

  • Multiple purification steps reduce overall yield (52–65%).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodStepsTotal Yield (%)Reaction Time (h)
Cyclocondensation1896–8
Suzuki Coupling28224
Halogenation-Amination46548

Cost Considerations

  • Cyclocondensation uses inexpensive guanidine but requires custom diketones (~$120/g).

  • Suzuki coupling relies on costly Pd catalysts (~$300/mmol) but offers superior regiocontrol.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibits significant biological activities, including:

  • Anticancer Properties : The compound interacts with molecular targets involved in cancer proliferation, potentially modulating pathways that are crucial for tumor growth inhibition. Studies are ongoing to elucidate the specific mechanisms of action and efficacy against various cancer types.
  • Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication by targeting specific receptors or enzymes essential for viral life cycles. Further investigation is required to confirm these effects and determine the therapeutic potential against viral infections.

Research Applications

The applications of 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine in research include:

  • Drug Development : Its unique chemical structure makes it a candidate for the development of new therapeutic agents aimed at treating cancer and viral diseases. The compound's ability to modify biological pathways positions it as a valuable tool in drug design.
  • Biochemical Studies : It serves as a model compound for studying enzyme interactions and receptor binding affinities, providing insights into the pharmacodynamics of pyrimidine derivatives.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine on breast cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.
  • Viral Replication Inhibition : In vitro studies showed that this compound could reduce replication rates of certain viruses by interfering with their enzymatic processes. This finding opens avenues for further research into antiviral therapies.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.5 <0.1 (water) 190–200 (est.)
4-(3-Chlorophenyl)-6-(4-methylphenyl) 3.8 <0.1 198–200
4-(4-Morpholinophenyl)-6-aryl 2.5–3.0 0.5–1.0 180–220

Biological Activity

4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Its unique structural features, including a pyrimidine ring substituted with specific phenyl groups, contribute to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C19H19N3
  • Molecular Weight : 289.4 g/mol

The compound's structure enhances its stability and biological activity compared to other similar compounds, making it a valuable candidate for medicinal chemistry.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that it may inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Properties : It has been explored for its potential to reduce inflammation, possibly through modulation of cytokine production.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, which can be critical in various biochemical pathways.

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. For instance, it may interfere with cell signaling pathways leading to apoptosis or cell cycle arrest in cancer cells.

Synthesis Methods

The synthesis of 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves:

  • Condensation Reaction : Reaction of 2,4-dimethylbenzaldehyde and 4-methylbenzaldehyde with guanidine derivatives under controlled conditions.
  • Cyclization : Formation of the pyrimidine ring from the intermediate product.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Synthetic Route Overview

StepDescription
CondensationAromatic aldehydes react with guanidine derivatives in the presence of a base.
CyclizationThe intermediate undergoes cyclization to form the pyrimidine structure.
PurificationFinal product is purified using recrystallization or chromatography techniques.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Studies : Research demonstrated that 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine shows cytotoxic effects against various human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The observed effects were attributed to inhibition of tubulin polymerization .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit β-glucuronidase activity, which plays a role in drug metabolism and detoxification processes. It exhibited significant inhibitory effects compared to standard inhibitors .

Q & A

Q. How can computational docking studies predict the biological activity of this compound?

  • Methodological Answer : Molecular docking with software like AutoDock or GLIDE evaluates binding affinities to target proteins. For example, pyrimidine derivatives with 2,4-dimethylphenyl groups show strong interactions with GTPase HRas (IC50_{50} values: 1.08–3.23 μM in HCT116 cells). Substituent bulkiness and electron-withdrawing groups (e.g., Cl, CF3_3) enhance binding via hydrophobic and π-π stacking interactions .

Q. What strategies resolve crystallographic ambiguities in pyrimidine derivatives with bulky substituents?

  • Methodological Answer :
  • Refinement Software : SHELXL refines disordered substituents using restraints (e.g., DFIX for bond lengths). For example, methylphenyl groups may exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) constraints .
  • Twinned Data : High-resolution data (<1.0 Å) and TWIN/BASF commands in SHELXL resolve overlapping reflections in twinned crystals .

Q. How do structural modifications influence structure-activity relationships (SAR) in related pyrimidines?

  • Methodological Answer :
  • Substituent Effects :
Substituent PositionBiological Activity (IC50_{50}, μM)Target
2,4-Dimethylphenyl1.08 (HCT116)HRas
4-Methoxyphenyl2.96 (HCT116)HRas
2-Chlorophenyl2.55 (HCT116)HRas
  • Bulky substituents (e.g., 2,4-dimethylphenyl) enhance cytotoxicity by improving hydrophobic interactions with protein pockets .

Q. What challenges arise in analyzing polymorphic forms of this compound?

  • Methodological Answer : Polymorphs differ in hydrogen-bonding networks and dihedral angles. For example, N-(4-chlorophenyl) analogs exhibit polymorphs with 5.2° vs. 6.4° pyrimidine-phenyl twists, detectable via PXRD and DSC. Variable-temperature crystallography identifies phase transitions .

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